1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
The compound “1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” belongs to the class of triazoloquinazolines . Triazoloquinazolines have been identified as potent inhibitors of the PCAF bromodomain . They have been used in the development of novel PCAF inhibitors with potential anticancer activity .
Synthesis Analysis
The synthesis of triazoloquinazolines involves the bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the binding site of PCAF . Another method involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a triazoloquinazoline ring system . This ring system is crucial for the compound’s binding affinity towards the active site of histone acetyltransferase PCAF .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily associated with its role as a PCAF inhibitor . The compound is designed and synthesized to bind effectively with the active site of PCAF .Scientific Research Applications
Synthesis and Pharmacological Investigation
- H1-Antihistaminic Activity:
- Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5-ones, including those substituted with different groups, demonstrate potent H1-antihistaminic activity. These compounds were effective in protecting guinea pigs from histamine-induced bronchospasm. Notably, some derivatives were found to be more potent than the standard chlorpheniramine maleate and exhibited negligible sedation (Alagarsamy et al., 2009), (Alagarsamy et al., 2007), (Alagarsamy et al., 2008).
Synthesis and Structural Investigation
- Novel Synthesis Methods and Structural Analysis:
- Innovative synthesis methods have been developed for creating various [1,2,4]triazolo[4,3-a]quinazolin-5-ones derivatives. These methods involve cyclization of different starting materials with one-carbon donors. Structural properties of these compounds have been explored using spectroscopy and X-ray crystallography (Crabb et al., 1999), (Wu et al., 2022).
Antimicrobial Activity
- Antibacterial and Antifungal Properties:
- Studies have demonstrated that certain [1,2,4]triazolo[4,3-a]quinazolin-5-ones and their derivatives exhibit antibacterial and antifungal activities. These compounds showed effectiveness against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Hassan, 2013), (Jantová et al., 2008).
Antihypertensive Activity
- Antihypertensive Effects:
- Research on [1,2,4]triazoloquinazolin-5-ones has also revealed their antihypertensive properties. Some compounds in this category were effective in lowering blood pressure in spontaneously hypertensive rats, suggesting their potential use in managing hypertension (Alagarsamy & Pathak, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(chloromethyl)-4-ethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-2-16-11(18)8-5-3-4-6-9(8)17-10(7-13)14-15-12(16)17/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZGIXHVHWTYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86662-61-5 |
Source
|
Record name | 1-(chloromethyl)-4-ethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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